

Application Notes and Protocols for Einecs 299- 589-7 in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-(Trifluoromethyl)phenethylamine (Einecs 299-589-7)

Einecs 299-589-7 identifies the compound 3-(Trifluoromethyl)phenethylamine, a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its chemical structure, featuring a phenethylamine scaffold substituted with a trifluoromethyl group at the meta position, imparts unique electronic properties that can significantly influence the biological activity and pharmacokinetic profile of derivative compounds. This document provides detailed application notes and experimental protocols for the use of 3-(Trifluoromethyl)phenethylamine as a key intermediate in the synthesis of various molecular entities.

Compound Details:



Identifier	Value		
Chemical Name	2-[3-(Trifluoromethyl)phenyl]ethanamine		
Synonyms	m-Trifluoromethylphenethylamine, 3-(2- Aminoethyl)benzotrifluoride		
EINECS Number	299-589-7		
CAS Number	52516-30-0		
Molecular Formula	C ₉ H ₁₀ F ₃ N		
Molecular Weight	189.18 g/mol		

Key Applications in Organic Synthesis

3-(Trifluoromethyl)phenethylamine serves as a precursor for a range of downstream products, primarily through modifications of its primary amine functionality. Key transformations include N-alkylation, acylation to form amides, reaction with isocyanates to yield ureas, and cyclization reactions such as the Pictet-Spengler synthesis of tetrahydroisoquinolines. These derivatives are of significant interest in the development of pharmaceuticals, particularly those targeting the central nervous system.

N-Alkylation and Reductive Amination

N-alkylated derivatives of 3-(Trifluoromethyl)phenethylamine are precursors to compounds with potential therapeutic activities, including spasmolytic and psychotherapeutic agents. Reductive amination with aldehydes and ketones is a common strategy to achieve this transformation.

Experimental Protocol: N-Benzylation via Reductive Amination

This protocol describes the synthesis of N-benzy	yl-3-(trifluoromethyl)phenethylamine
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Reaction Scheme:

Materials:



- 3-(Trifluoromethyl)phenethylamine
- Benzaldehyde
- Ethanol (EtOH)
- Sodium borohydride (NaBH₄)
- Triethylamine (Et₃N) (optional, if starting from hydrochloride salt)
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of 3-(Trifluoromethyl)phenethylamine (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.1 mmol).
- Stir the reaction mixture at room temperature until imine formation is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) (typically 30 minutes to 3 hours).
- Cool the reaction mixture in an ice bath and add sodium borohydride (2.0 mmol) portionwise.
- Allow the reaction to stir for an additional 30 minutes at room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Partition the residue between dichloromethane (30 mL) and water (30 mL).
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

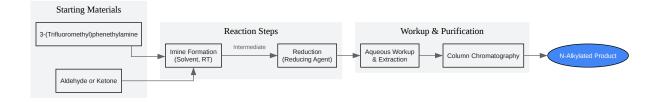


 Purify the crude product by column chromatography on silica gel to yield the desired Nbenzyl-3-(trifluoromethyl)phenethylamine.

Quantitative Data for N-Alkylation Reactions:

Alkylating Agent	Reducing Agent	Solvent	Temp (°C)	Time (h)	Yield (%)
Benzaldehyd e	NaBH ₄	EtOH	RT	2-4	~85-95
Acetone	NaBH(OAc)₃	DCE	RT	12	~80-90
Cyclohexano ne	H ₂ /Pd-C	МеОН	RT	24	~90-98

Note: Yields are representative and may vary based on specific reaction conditions and scale.



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$$[C_9H_{10}F_3N] + [C_4H_6O_3] --(Pyridine, DCM)--> [C_{11}H_{12}F_3NO]$$

$$[C_9H_{10}F_3N] + [CH_2O] --(TFA, DCM)--> [C_{10}H_{10}F_3N]$$

Potential signaling pathways for derivatives.

Disclaimer: The experimental protocols provided are intended for guidance and should be adapted and optimized by qualified personnel in a suitable laboratory setting. All chemical







manipulations should be performed with appropriate safety precautions.

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